![molecular formula C11H13ClO2 B2522309 2-(3-Chlorophenyl)pentanoic acid CAS No. 1226181-74-3](/img/structure/B2522309.png)
2-(3-Chlorophenyl)pentanoic acid
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Description
2-(3-Chlorophenyl)pentanoic acid, also known as fenofibrate, is a medication used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs called fibrates, which work by reducing the production of triglycerides and increasing the levels of good cholesterol (HDL) in the blood.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- P38α Kinase Inhibitors : The compound has been investigated as a potential inhibitor of p38α kinase, a key enzyme involved in inflammatory responses. Targeting p38α could lead to novel treatments for inflammatory diseases .
Polymer Synthesis and Material Science
- Polymer Building Blocks : 2-(3-Chlorophenyl)pentanoic acid serves as a precursor in polymer synthesis. It contributes to the formation of copolymers with desirable properties. For instance, it can be incorporated into ether sulfone-based polymers, enhancing their thermal stability and mechanical strength .
Organic Synthesis and Chemical Transformations
- Conversion from γ-Valerolactone : Researchers have explored the conversion of γ-valerolactone (a platform chemical from cellulosic biorefineries) into 2-(3-chlorophenyl)pentanoic acid. This sustainable process involves the use of formic acid as a reducing agent, providing an eco-friendly route to the compound .
properties
IUPAC Name |
2-(3-chlorophenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-4-10(11(13)14)8-5-3-6-9(12)7-8/h3,5-7,10H,2,4H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXOUELFISPMSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)pentanoic acid |
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